molecular formula C15H13N3O4 B13546871 4-Nitro-2-(2-phenylacetamido)benzamide

4-Nitro-2-(2-phenylacetamido)benzamide

Cat. No.: B13546871
M. Wt: 299.28 g/mol
InChI Key: YCAFMCMKNHYQFE-UHFFFAOYSA-N
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Description

4-Nitro-2-(2-phenylacetamido)benzamide is a chemical compound with the molecular formula C15H13N3O4 and a molecular weight of 299.29 g/mol . This compound is characterized by the presence of a nitro group, an amide group, and a phenylacetamido group attached to a benzamide core. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-2-(2-phenylacetamido)benzamide typically involves the reaction of 4-nitro-2-aminobenzamide with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-(2-phenylacetamido)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Various nucleophiles such as amines or alcohols

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products Formed

    Reduction: 4-Amino-2-(2-phenylacetamido)benzamide

    Substitution: Depending on the nucleophile, various substituted benzamides

    Hydrolysis: 4-Nitro-2-aminobenzoic acid and phenylacetamide

Scientific Research Applications

4-Nitro-2-(2-phenylacetamido)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Nitro-2-(2-phenylacetamido)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a nitro group and a phenylacetamido group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C15H13N3O4

Molecular Weight

299.28 g/mol

IUPAC Name

4-nitro-2-[(2-phenylacetyl)amino]benzamide

InChI

InChI=1S/C15H13N3O4/c16-15(20)12-7-6-11(18(21)22)9-13(12)17-14(19)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,16,20)(H,17,19)

InChI Key

YCAFMCMKNHYQFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)N

Origin of Product

United States

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